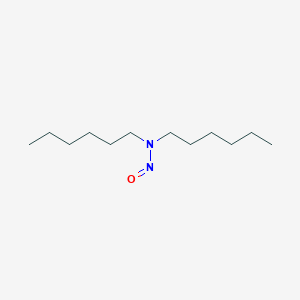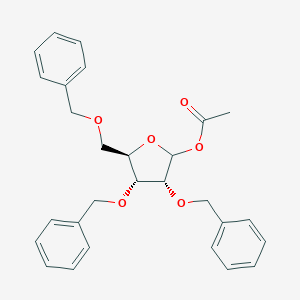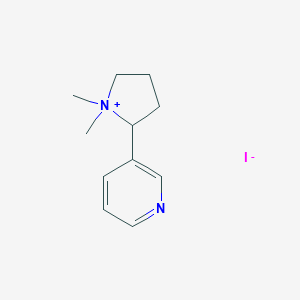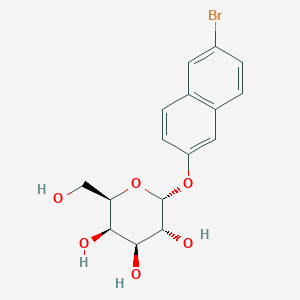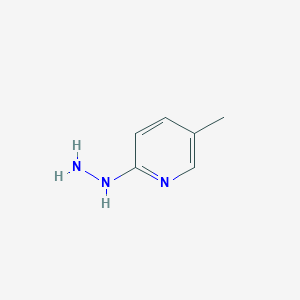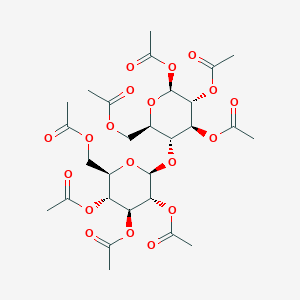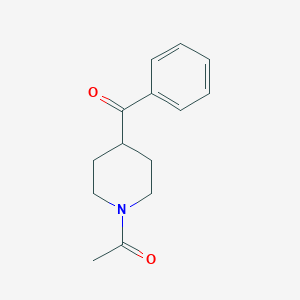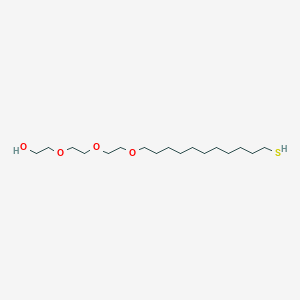
1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL
Overview
Description
1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL is a long-chain alkanethiol compound. It is known for its ability to form self-assembled monolayers (SAMs) on gold surfaces, which makes it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
The primary target of the compound “1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL” is gold surfaces . This compound is a long-chain alkanethiol, which is known for its ability to form self-assembled monolayers (SAMs) on gold surfaces . These SAMs can be used to control surface functionality, enabling the exploration of various interactions, such as protein recognition .
Mode of Action
The compound interacts with its target (gold surfaces) through a process known as self-assembly . This involves the spontaneous organization of individual components into an ordered structure without human intervention. In this case, the compound forms a monolayer on the gold surface, which can be used to control surface functionality .
Biochemical Pathways
The formation of sams on gold surfaces can influence a variety of biochemical interactions, such as protein recognition . This could potentially affect various biochemical pathways, depending on the specific proteins involved.
Pharmacokinetics
Given its use in forming sams on gold surfaces, it’s likely that its bioavailability is primarily determined by its ability to self-assemble and form stable structures on these surfaces .
Result of Action
The primary result of the compound’s action is the formation of SAMs on gold surfaces . These monolayers can be used to control surface functionality, enabling the exploration of various interactions, such as protein recognition . This could potentially lead to a variety of molecular and cellular effects, depending on the specific proteins and cells involved.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of the SAMs it forms on gold surfaces could be affected by factors such as temperature, pH, and the presence of other chemicals . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL typically involves the reaction of 9-mercaptononanol with trioxaundecanol under specific conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation or chromatography to remove impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like tosyl chloride (TsCl) can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
9-Mercapto-1-nonanol: Similar structure but shorter chain length.
11-Mercapto-1-undecanol: Similar structure with a longer chain length.
6-Mercapto-1-hexanol: Shorter chain length and different functional groups.
Uniqueness
1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL is unique due to its specific chain length and the presence of multiple ether linkages, which provide flexibility and enhance its ability to form stable SAMs on gold surfaces. This makes it particularly useful in applications requiring precise surface modification and functionalization .
Properties
IUPAC Name |
2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O4S/c18-10-12-20-14-16-21-15-13-19-11-8-6-4-2-1-3-5-7-9-17-22/h18,22H,1-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASSFROSROBIBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCOCCOCCOCCO)CCCCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404656 | |
| Record name | 2-(2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130727-41-2 | |
| Record name | 2-(2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-ol contribute to the effectiveness of Localized Surface Plasmon Resonance (LSPR) biosensors for disease detection?
A1: this compound (TDT) plays a crucial role in optimizing LSPR biosensors by forming a self-assembled monolayer (SAM) on the sensor surface. [] This SAM acts as a stable platform for antibody immobilization, crucial for capturing target molecules. The study demonstrated that TDT, when combined with heptaoxatricosanoic acid (HSA), influenced the sensor's sensitivity and selectivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



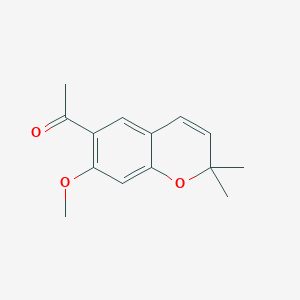
![[(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-chloroacetate](/img/structure/B14888.png)
